3-(Prop-2-yn-1-yl)oxane-3-carbaldehyde
Description
Significance of Multifunctional Aldehydes in Complex Molecule Construction
Aldehydes are a cornerstone of organic synthesis due to the electrophilic nature of their carbonyl carbon, which makes them prime targets for nucleophilic attack. Multifunctional aldehydes, which contain other reactive groups, are particularly valuable as they allow for sequential and diverse chemical reactions from a single starting material.
The aldehyde group can undergo a wide array of transformations, serving as a gateway to numerous other functional groups. This versatility is crucial in the stepwise assembly of complex natural products and pharmaceutical agents. masterorganicchemistry.comlibretexts.org The reactivity of aldehydes can be finely tuned by the electronic and steric environment, allowing for selective reactions in the presence of other functional groups.
Key Reactions of the Aldehyde Group
| Reaction Type | Reagent(s) | Product |
|---|---|---|
| Nucleophilic Addition | Grignard Reagents (R-MgX) | Secondary Alcohol |
| Reduction | Sodium Borohydride (B1222165) (NaBH₄) | Primary Alcohol |
| Oxidation | Potassium Permanganate (B83412) (KMnO₄) | Carboxylic Acid |
| Wittig Reaction | Phosphorus Ylide (Ph₃P=CHR) | Alkene |
These reactions highlight the aldehyde's role as a versatile hub for creating carbon-carbon and carbon-heteroatom bonds, essential for building molecular complexity. masterorganicchemistry.comresearchgate.netmasterorganicchemistry.com
Overview of Propargyl and Oxane Substructures in Synthetic Chemistry
The other two components of 3-(Prop-2-yn-1-yl)oxane-3-carbaldehyde, the propargyl group and the oxane ring, each bring unique and valuable properties to the molecule.
The Propargyl Group: The propargyl group, which contains a terminal alkyne, is a highly versatile functional moiety in organic synthesis. nih.govbohrium.com Its terminal alkyne can participate in a variety of powerful coupling reactions, most notably the copper-catalyzed azide-alkyne cycloaddition, a cornerstone of "click chemistry." This allows for the efficient and specific linking of molecular fragments. researchgate.net Furthermore, the alkyne can be hydrated to form a ketone, reduced to an alkene or alkane, or used in C-C bond-forming reactions like the Sonogashira coupling. rawsource.com The presence of this group marks a molecule as a valuable building block for creating more elaborate structures. nih.govresearchgate.net
The Oxane Substructure: Oxane, a six-membered saturated ring containing an oxygen atom (also known as tetrahydropyran), is a common structural motif in a vast number of natural products, including many carbohydrates and complex polyether antibiotics. Its inclusion in a molecule can influence physicochemical properties such as polarity and solubility. The oxane ring is generally stable under a variety of reaction conditions, making it a robust scaffold upon which to perform other chemical modifications. rsc.orgchemrxiv.org In medicinal chemistry, saturated heterocyclic rings like oxane are increasingly used to explore chemical space and optimize the properties of drug candidates. researchgate.netnih.gov
Structure
3D Structure
Properties
Molecular Formula |
C9H12O2 |
|---|---|
Molecular Weight |
152.19 g/mol |
IUPAC Name |
3-prop-2-ynyloxane-3-carbaldehyde |
InChI |
InChI=1S/C9H12O2/c1-2-4-9(7-10)5-3-6-11-8-9/h1,7H,3-6,8H2 |
InChI Key |
ZDQRMBTTXRJZMT-UHFFFAOYSA-N |
Canonical SMILES |
C#CCC1(CCCOC1)C=O |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 3 Prop 2 Yn 1 Yl Oxane 3 Carbaldehyde
Direct Synthesis Approaches to 3-(Prop-2-yn-1-yl)oxane-3-carbaldehyde
Direct approaches focus on constructing the substituted oxane ring in a manner that installs the key functionalities concurrently or in a highly convergent sequence.
Cycloaddition reactions, particularly the hetero-Diels-Alder reaction, represent a powerful tool for the synthesis of six-membered heterocycles like dihydropyrans, which can be subsequently reduced to the desired oxane. nih.gov A formal hetero-Diels-Alder reaction could be envisioned between a dienophile and a diene to construct the pyran ring. acs.org However, achieving the 3,3-disubstitution pattern of the target molecule via a standard Diels-Alder reaction is non-trivial and would require highly specialized dienes or dienophiles.
A more versatile approach for forming substituted tetrahydropyrans is the Prins cyclization, which involves the acid-catalyzed condensation of a homoallylic alcohol with an aldehyde. beilstein-journals.orgrsc.org To generate the required 3,3-disubstitution, a potential substrate for a Prins-type reaction would be an alcohol containing a suitably positioned alkyne and a precursor to the aldehyde functionality. Iron(III)-catalyzed Prins cyclizations have been shown to be effective for creating substituted tetrahydropyrans and related oxacycles. nih.govresearchgate.netull.esd-nb.info
Table 1: Comparison of Potential Cyclization Strategies for Oxane Formation
| Method | Key Reactants | Potential Advantages | Challenges for Target Molecule |
|---|---|---|---|
| Hetero-Diels-Alder | Diene + Aldehyde | High atom economy, stereocontrol. nih.gov | Difficult to create C3-quaternary center directly. |
| Prins Cyclization | Homoallylic alcohol + Aldehyde | Good for forming substituted THPs, various catalysts (e.g., Iron(III)) available. beilstein-journals.orgresearchgate.net | Requires complex starting materials to install both propargyl and formyl precursor groups. |
| Gold(I)-Catalyzed Cyclization | Hydroxy allenes or diols | Mild conditions, high stereoselectivity. organic-chemistry.org | Substrate synthesis can be complex. |
A highly plausible and flexible route involves the modification of a pre-existing oxane ring. This strategy hinges on the alkylation of a β-keto ester followed by subsequent functional group manipulations. aklectures.comyoutube.com
A potential synthetic sequence could be:
α-Alkylation: Starting with a cyclic β-keto ester such as ethyl 4-oxotetrahydropyran-3-carboxylate, the acidic α-hydrogen at the C3 position can be deprotonated with a suitable base. The resulting enolate can then be alkylated with propargyl bromide to install the propargyl group, yielding an intermediate with the crucial C3-quaternary center. Asymmetric alkylation of β-keto esters can be achieved using phase-transfer catalysis with cinchona-derived catalysts, offering a route to enantioenriched products. sciencemadness.orgresearchgate.netrsc.org
Ketone Removal: The C4-keto group, having served its purpose of activating the C3 position, would then be removed. Standard methods like Clemmensen or Wolff-Kishner reduction are often too harsh. A milder alternative involves conversion of the ketone to a thioacetal followed by desulfurization with Raney nickel.
Ester Reduction: Finally, the ester group at C3 must be converted to the carbaldehyde. This can be achieved through partial reduction using a sterically hindered hydride reagent like Diisobutylaluminium hydride (DIBAL-H) at low temperatures.
This step-wise approach offers good control over the introduction of each functional group.
Organocatalysis provides a powerful platform for the asymmetric synthesis of heterocyclic compounds. The enantioselective formation of the substituted oxane ring can be achieved through an organocatalytic oxa-Michael addition. researchgate.net This reaction involves the conjugate addition of an alcohol nucleophile to an α,β-unsaturated carbonyl compound.
For the synthesis of the target molecule, a strategy could involve the reaction of a Michael acceptor bearing both a propargyl group and an electron-withdrawing group with a suitable hydroxy-containing donor. A chiral organocatalyst, such as a primary diamine or a quinine-derived squaramide, could facilitate a highly stereoselective cyclization. thieme-connect.comrsc.org Organocatalytic domino reactions, such as Michael/enolization/acetalization sequences, have been successfully used to prepare highly functionalized dihydropyrans, which are direct precursors to oxanes. researchgate.net The combination of iron-catalyzed borrowing hydrogen with organocatalytic oxa-Michael addition presents another advanced strategy for preparing chiral tetrahydropyrans. nih.gov
Multicomponent Reaction Protocols for Derivatives Incorporating the this compound Moiety
Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all starting materials. beilstein-journals.org MCRs are celebrated for their high atom economy and ability to rapidly generate molecular complexity. beilstein-journals.org
Several MCRs are known to produce highly substituted pyran and tetrahydropyran (B127337) rings. researchgate.net For instance, a one-pot, three-component synthesis of tetrahydrobenzo[b]pyran derivatives can be achieved from aromatic aldehydes, malononitrile, and a cyclic dione. researchgate.net While not directly yielding the target structure, these reactions highlight the potential of MCRs to assemble the core oxane ring. A hypothetical MCR could involve an aldehyde, a propargyl-containing building block, and a third component that helps form the oxane ring, potentially leading to a derivative that can be converted to the target compound. The propargyl group itself is a valuable component in MCRs, often used in A³-coupling (aldehyde-alkyne-amine) reactions to form propargylamines. mdpi.com A carefully designed MCR could potentially incorporate this reactivity to build complex structures around the oxane core.
Sustainable and Green Chemistry Approaches in this compound Synthesis
Green chemistry principles focus on designing chemical processes that are environmentally benign, reduce waste, and are energy efficient. nih.gov These principles can be applied to the synthesis of the target molecule.
Key green strategies include:
Use of Eco-friendly Catalysts: Iron-catalyzed reactions are particularly attractive due to iron's abundance, low cost, and low toxicity. Iron catalysts have been effectively used for the synthesis of tetrahydropyrans and other heterocycles. organic-chemistry.orgsyr.eduresearchgate.net
Sustainable Solvents: Performing reactions in water or other green solvents like ethanol (B145695) avoids the use of hazardous organic solvents. bohrium.comresearchgate.net The use of aqueous hydrotropic solutions can also facilitate organic transformations in water. researchgate.net
Atom Economy: Methodologies like cycloadditions and MCRs are inherently atom-economical as they incorporate most of the atoms from the starting materials into the final product.
Energy Efficiency: Utilizing methods that proceed under mild conditions, such as organocatalysis or mechanochemistry, reduces energy consumption. nih.govnih.gov Plant extracts are also being explored as reducing agents for nanoparticle synthesis, showcasing a broader trend towards bio-based reagents. nih.gov
Table 2: Application of Green Chemistry Principles to Oxane Synthesis
| Green Principle | Application in Synthesis | Example/Reference |
|---|---|---|
| Safer Solvents | Use of water as a reaction medium. | One-pot synthesis of oxazine derivatives in aqueous medium. bohrium.comresearchgate.net |
| Catalysis | Replacement of stoichiometric reagents with iron catalysts. | Iron-catalyzed synthesis of tetrahydropyrans. nih.govorganic-chemistry.org |
| Atom Economy | Employing multicomponent reactions to build complexity efficiently. | MCRs for synthesis of pyran derivatives. researchgate.net |
| Energy Efficiency | Solvent-free synthesis using mechanical energy (milling/grinding). | Mechanochemical synthesis of heterocycles. nih.govrsc.orgnih.gov |
Mechanochemical Synthesis Techniques for Related Carbaldehyde Compounds
Mechanochemistry, which utilizes mechanical force (e.g., grinding or ball-milling) to induce chemical reactions, is a cornerstone of green chemistry. nih.gov These techniques are often performed solvent-free, leading to reduced waste, shorter reaction times, and sometimes different reactivity compared to solution-phase synthesis. beilstein-journals.org
While a specific mechanochemical procedure for this compound is not documented, the synthesis of related heterocyclic aldehydes and multicomponent reactions have been successfully performed using these methods. rsc.org For example, the Hantzsch dihydropyridine synthesis, a four-component reaction involving an aldehyde, can be carried out by manual grinding or ball-milling. nih.gov Similarly, the synthesis of α-aminonitriles from aldehydes, amines, and potassium cyanide has been achieved mechanochemically. nih.gov A mechanochemical asymmetric three-component reaction has been reported for the synthesis of propargylamines from an aldehyde, alkyne, and amine using a copper catalyst under high-vibration ball milling, achieving high yields and enantioselectivity. nih.govbeilstein-journals.org This suggests that key bond-forming steps in the synthesis of the target molecule or its precursors, such as alkylation or condensation, could potentially be adapted to solvent-free mechanochemical conditions.
Utilization of Propargyl Compounds as Versatile Synthons in Heterocycle Synthesis
Propargyl compounds, particularly propargyl alcohols and their derivatives, are highly valuable and versatile building blocks in the synthesis of a wide array of heterocyclic compounds. researchgate.net Their utility stems from the presence of multiple reactive sites: the terminal alkyne, the propargylic position, and the hydroxyl group, which can all participate in a variety of chemical transformations. rawsource.com The unique electronic and steric properties of the propargyl moiety allow for a range of cyclization, cycloaddition, and rearrangement reactions to construct complex molecular architectures. nih.gov
The synthesis of oxygen-containing heterocycles, such as the oxane ring in this compound, can be effectively achieved using propargyl compounds. For instance, Lewis acid-catalyzed ring-opening of 1,1-cyclopropanediesters by a propargyl alcohol, followed by a Conia-ene cyclization, provides a one-pot method for the synthesis of substituted tetrahydropyrans (oxanes). nih.gov This highlights the ability of the propargyl alcohol to act as a nucleophile and the subsequent alkyne to participate in a carbon-carbon bond-forming cyclization.
Furthermore, propargyl alcohols can undergo intramolecular cyclization reactions to form various heterocyclic systems. Platinum-catalyzed cyclization of tertiary propargylic alcohols containing a tethered carbonyl group can lead to the formation of 3(2H)-furanones. nih.gov While this example leads to a five-membered ring, analogous strategies can be envisioned for the synthesis of six-membered rings like oxanes.
Gold catalysts have also proven to be highly effective in activating the alkyne of propargyl compounds for nucleophilic attack. Gold-catalyzed propargylation of chromones using propargylsilanes, followed by a consecutive cyclization, has been utilized to create complex tricyclic compounds containing a dihydropyran ring. acs.orgnih.gov This demonstrates the dual role of the propargyl synthon in both adding a three-carbon unit and facilitating the formation of a heterocyclic ring.
The reactivity of propargyl compounds is not limited to the synthesis of oxygen heterocycles. They are also widely employed in the construction of nitrogen-containing heterocycles. The ability of the alkyne to act as a dipolarophile in 1,3-dipolar cycloaddition reactions is a well-established method for synthesizing triazoles and isoxazoles. taylorfrancis.com
The following table summarizes some of the key transformations of propargyl compounds in the synthesis of heterocycles:
| Reaction Type | Propargyl Compound Derivative | Resulting Heterocycle(s) | Catalyst/Conditions |
| Intramolecular Cyclization | Tertiary propargylic alcohol with a tethered carbonyl | 3(2H)-Furanones | PtCl2 |
| Ring-opening/Conia-ene | Propargyl alcohol | Substituted tetrahydropyrans | Lewis acid |
| Propargylation/Cyclization | Propargylsilane | Dihydropyrans | Gold catalyst |
| 1,3-Dipolar Cycloaddition | Terminal alkyne | Triazoles, Isoxazoles | Copper(I) or Ruthenium(II) |
In the context of synthesizing this compound, the propargyl group serves as a key synthon for introducing the three-carbon alkyne chain. More importantly, the reactivity of the alkyne and the propargylic position can be strategically utilized in various synthetic routes to construct the oxane ring itself or to introduce further functionalization. The versatility of propargyl compounds thus offers a rich platform for the design of synthetic strategies towards complex heterocyclic targets.
Chemical Reactivity and Transformation Pathways of 3 Prop 2 Yn 1 Yl Oxane 3 Carbaldehyde
Reactivity of the Aldehyde Functional Group
The aldehyde functional group (-CHO) is characterized by a carbonyl center that is highly susceptible to both oxidation and reduction, providing a gateway to other important organic functionalities such as carboxylic acids and primary alcohols.
Oxidation Reactions to Carboxylic Acid Derivatives
Aldehydes are readily oxidized to form carboxylic acids, a transformation that can be achieved using a wide array of oxidizing agents. libretexts.orgncert.nic.in This susceptibility to oxidation is a key feature distinguishing aldehydes from ketones, which are generally resistant to oxidation except under harsh conditions. libretexts.orgorgoreview.com The oxidation process often proceeds through a gem-diol intermediate, formed by the addition of water to the carbonyl group. libretexts.orgorgoreview.com
A variety of reagents are effective for the oxidation of aldehydes. chemistrysteps.comorganic-chemistry.org Common choices in a laboratory setting include chromium-based reagents like chromic acid (generated from CrO₃ in aqueous acid, also known as the Jones reagent) and potassium dichromate. libretexts.orgncert.nic.inchemistrysteps.com Other powerful oxidizing agents such as potassium permanganate (B83412) are also highly effective. ncert.nic.inchemistrysteps.com For milder oxidation, Tollens' reagent, an ammoniacal solution of silver nitrate, can be employed, which results in the formation of a silver mirror, a classic qualitative test for aldehydes. ncert.nic.in
| Oxidizing Agent | Typical Reaction Conditions |
| Jones Reagent (CrO₃/H₂SO₄/acetone) | Room temperature |
| Potassium Permanganate (KMnO₄) | Acidic, basic, or neutral media |
| Potassium Dichromate (K₂Cr₂O₇) | Acidic media |
| Tollens' Reagent ([Ag(NH₃)₂]⁺) | Alkaline medium, warming |
| Sodium Hypochlorite (B82951) (NaClO) | Varies |
Reduction Reactions to Primary Alcohols
The aldehyde group can be easily reduced to a primary alcohol (-CH₂OH). britannica.comlibretexts.org This is a fundamental transformation in organic synthesis. The most common and versatile reducing agents for this purpose are the complex metal hydrides, namely sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). ncert.nic.inbritannica.comscience-revision.co.ukucalgary.ca
Sodium borohydride is a milder reagent, often preferred for its safety and ease of handling, and is typically used in protic solvents like ethanol (B145695) or water. libretexts.orgscience-revision.co.uk Lithium aluminum hydride is a much stronger reducing agent and will reduce aldehydes, ketones, carboxylic acids, and esters; however, it reacts violently with water and must be used in anhydrous ethereal solvents. britannica.comscience-revision.co.uk Another method for the reduction of aldehydes is catalytic hydrogenation, where molecular hydrogen (H₂) is used in the presence of a metal catalyst such as platinum (Pt), palladium (Pd), or nickel (Ni). britannica.com
| Reducing Agent | Typical Reaction Conditions |
| Sodium Borohydride (NaBH₄) | Alcoholic or aqueous solutions |
| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous ether or THF, followed by aqueous workup |
| Catalytic Hydrogenation (H₂/Catalyst) | Presence of Pt, Pd, or Ni catalyst |
Reactivity of the Prop-2-yn-1-yl Moiety
The prop-2-yn-1-yl (propargyl) group contains a terminal alkyne, which is a versatile functional group capable of undergoing a range of reactions, including nucleophilic substitutions and cycloadditions.
Nucleophilic Substitution Reactions
The propargyl group can participate in nucleophilic substitution reactions. While the hydroxyl group of a propargylic alcohol is a poor leaving group, it can be activated to facilitate substitution. In the context of 3-(prop-2-yn-1-yl)oxane-3-carbaldehyde, reactions would likely involve a derivative where the oxane ring is opened or modified to present a suitable leaving group at the propargylic position. Transition metal catalysts, including those based on copper, gold, and rhenium, have been shown to facilitate the substitution of propargylic alcohols with various nucleophiles.
Click Chemistry Transformations, including Copper-Catalyzed Azide-Alkyne Cycloaddition
The terminal alkyne of the propargyl group is an ideal substrate for "click chemistry," a concept introduced by K. Barry Sharpless that describes reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. The cornerstone of click chemistry is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which unites an alkyne and an azide (B81097) to form a stable 1,2,3-triazole ring. This reaction is highly efficient and regioselective, exclusively producing the 1,4-disubstituted triazole isomer.
The CuAAC reaction is remarkably versatile and can be conducted in various solvents, including water, and is tolerant of a wide range of other functional groups, making it a powerful tool for bioconjugation and materials science. The propargyl group in this compound serves as the alkyne component, ready to react with any azide-containing molecule in the presence of a copper(I) catalyst to form a triazole-linked conjugate.
Intramolecular Cyclization Reactions Involving this compound and its Structural Analogs
Molecules that contain both an aldehyde and an alkyne, such as this compound, possess the potential for intramolecular cyclization, leading to the formation of cyclic structures. The specific outcome of such reactions is highly dependent on the reaction conditions and the catalyst employed.
For instance, studies on O-propargylated aromatic hydroxyaldehydes have shown that they can undergo intramolecular heterocyclization. In one approach, reaction with propargylamine (B41283) leads to an intermediate that cyclizes to form chromenopyridine derivatives. acs.org Another strategy involves a domino Knoevenagel/Diels-Alder reaction of O-propargyl salicylaldehyde (B1680747) with active methylene (B1212753) compounds to generate fused pyridine (B92270) systems. acs.org
Visible light-induced sulfonylative cyclization of alkynyl aldehydes has been developed as a method to produce sulfonylated cyclopentenones and dihydropyranols, demonstrating that radical pathways can also be exploited for the cyclization of such bifunctional molecules. nih.gov Furthermore, the coupling of aldehydes, alkynes, and amines in the A³ coupling reaction highlights the ability of these functional groups to come together to form complex propargylamine products. nih.gov Gold-catalyzed intramolecular cyclizations of N-propargylamides, which are structurally related, have also been shown to produce heterocyclic ketones, indicating that the combination of a propargyl group and a carbonyl-related functionality is ripe for complex molecule synthesis. organic-chemistry.orgacs.org These examples with structural analogs suggest that this compound could be a precursor to various heterocyclic systems through intramolecular cyclization pathways.
Ring-Closing Metathesis (RCM) Strategies
Ring-Closing Metathesis (RCM), particularly enyne metathesis, is a powerful strategy for forming cyclic structures containing a 1,3-diene moiety, which can serve as a versatile intermediate for further functionalization. rsc.org For this compound to undergo RCM, it must first be reacted with a suitable vinyl-containing nucleophile at the aldehyde position. This would create a dienyne precursor necessary for the metathesis reaction.
For instance, a Wittig reaction or reaction with a vinyl organometallic reagent could introduce the required terminal alkene. Once the enyne substrate is formed, a ruthenium-based catalyst, such as a Grubbs' or Hoveyda-Grubbs' catalyst, would facilitate the cyclization. nih.gov The reaction proceeds through a series of cycloaddition and cycloreversion steps, ultimately forming a new bicyclic system fused to the oxane ring. The resulting 1,3-diene can then be used in subsequent transformations like Diels-Alder reactions.
Table 1: Hypothetical RCM Strategy for this compound Derivatives
| Precursor Synthesis Step | Reagent Example | Intermediate | RCM Catalyst | Product Type |
|---|---|---|---|---|
| Wittig Reaction | Ph₃P=CH₂ | Oxane with -CH=CH₂ and propargyl groups | Grubbs' Catalyst | Fused bicyclic diene |
Intramolecular Nitrile Oxide Cycloaddition (INOC)
Intramolecular Nitrile Oxide Cycloaddition (INOC) is a highly effective method for constructing fused heterocyclic systems containing an isoxazoline (B3343090) ring. nih.govmdpi.com This transformation involves a 1,3-dipolar cycloaddition between a nitrile oxide and a dipolarophile, in this case, the alkyne. maynoothuniversity.ie
The synthetic pathway begins with the conversion of the aldehyde group of this compound into an oxime. This is typically achieved by condensation with hydroxylamine. arkat-usa.org The oxime is then oxidized in situ to generate the highly reactive nitrile oxide intermediate. Common oxidants for this step include sodium hypochlorite or N-chlorosuccinimide. The generated nitrile oxide dipole rapidly undergoes an intramolecular cycloaddition with the tethered propargyl alkyne, yielding a tricyclic product where an isoxazole (B147169) ring is fused to the oxane core. The regioselectivity of the cycloaddition is a key aspect of this transformation. maynoothuniversity.ie
Conia-Ene Type Reactions for Spirocyclization
The Conia-ene reaction and related transformations are powerful tools for the synthesis of spirocyclic compounds through the intramolecular addition of an enolate to an alkyne. nih.govacs.org In the context of this compound, the aldehyde can be transformed into a substrate suitable for a Conia-ene type cyclization.
A prominent strategy involves a dual catalytic approach, for example, using a combination of an amine catalyst (for enamine formation) and a metal catalyst (like silver or palladium) to activate the alkyne. acs.orgnih.gov For instance, the aldehyde could react with a malonate derivative in a Knoevenagel condensation. The resulting product, bearing both the propargyl group and a Michael acceptor, could then undergo a metal-catalyzed intramolecular attack of the enolate onto the activated alkyne. This cascade process forms multiple C-C bonds in a single step, leading to highly functionalized spirocyclopentene structures fused at the C3 position of the oxane ring. nih.gov
Table 2: Key Features of Catalytic Conia-Ene Type Spirocyclization
| Catalyst System | Key Intermediate | Bond Formation | Product |
|---|---|---|---|
| Organo/Silver Dual Catalysis | Chiral enamine | C-C (enamine attack on alkyne) | Indane-fused spirocyclopenteneoxindoles |
Novel Reaction Pathways and Reactive Intermediates
Alkylidene Carbene Insertion Reactions
Alkylidene carbenes, typically generated from the decomposition of tosylhydrazone salts (in the Bamford-Stevens reaction) or from N-aziridinylimines, offer a pathway to cyclopropane (B1198618) rings via intramolecular C-H insertion or addition to the alkyne. To utilize this pathway, the aldehyde of this compound would first be converted into a tosylhydrazone by reaction with tosylhydrazine.
Treatment of the resulting tosylhydrazone with a strong base generates a diazo intermediate, which then loses nitrogen gas to form the highly reactive alkylidene carbene. This carbene can undergo an intramolecular [1+2] cycloaddition with the pendant alkyne, which would lead to the formation of a highly strained, fused bicyclo[4.1.0]heptane system containing a cyclopropene (B1174273) moiety.
Retro-Passerini Type Rearrangements
The Passerini reaction is a three-component reaction involving an aldehyde, a carboxylic acid, and an isocyanide to form an α-acyloxy carboxamide. mdpi.com A retro-Passerini type rearrangement involves the fragmentation of such an adduct. While not a direct transformation of this compound itself, a Passerini product derived from it could undergo such a rearrangement.
First, the aldehyde would react with an isocyanide and a carboxylic acid (e.g., propynoic acid) to yield the corresponding α-acyloxy carboxamide. mdpi.com Under specific thermal or catalytic conditions, this adduct could potentially undergo a retro-Passerini fragmentation, reverting to its constituents or rearranging to other products. This pathway is less common for synthesis but can be relevant in mechanistic studies or as an unexpected side reaction.
Cyclization with Amines, Oximes, and 1,3-Dicarbonyl Compounds
The aldehyde functionality is a versatile anchor for cyclization reactions involving various nucleophiles.
Amines: Reaction with primary amines yields imines, which can exist in equilibrium with their enamine tautomers. The enamine can then act as a nucleophile, attacking the terminal alkyne in a metal-catalyzed reaction (e.g., hydroamination/cyclization) to form fused nitrogen-containing heterocycles. nih.gov
Oximes: As mentioned in section 3.3.2, oximes are precursors to nitrile oxides for cycloadditions. Alternatively, under different conditions, the oxime nitrogen or oxygen could potentially act as a nucleophile to cyclize onto the alkyne, although this is a less common pathway.
1,3-Dicarbonyl Compounds: In a Knoevenagel condensation, the aldehyde reacts with active methylene compounds like malonates or acetoacetate derivatives in the presence of a base. nih.gov The resulting vinylidene product is a Michael acceptor. An intramolecular Michael addition (IMDA) could then occur if a suitable nucleophile attacks the alkyne, which could be rendered electrophilic by a metal catalyst, leading to complex polycyclic structures. rsc.org
Table 3: Products from Cyclization with Various Nucleophiles
| Nucleophile | Intermediate Product | Subsequent Reaction | Final Product Structure |
|---|---|---|---|
| Primary Amine (e.g., Aniline) | Imine/Enamine | Gold-catalyzed hydroamination | Fused dihydropyrrole ring |
| 1,3-Dicarbonyl (e.g., Dimethyl malonate) | Knoevenagel adduct | Metal-catalyzed cyclization | Fused or spirocyclic carbocycle |
Based on a comprehensive search of available scientific literature, there is no specific information published regarding the applications of "this compound" in advanced organic synthesis or for the other uses outlined in the provided structure. The requested article cannot be generated as there are no research findings, data, or detailed applications for this specific chemical compound.
General synthetic methodologies exist for the formation of the heterocyclic systems mentioned (pyrans, triazoles, imidazoles, etc.) from precursors containing aldehyde and alkyne functional groups. However, these methods have not been specifically applied to or reported for "this compound." Therefore, providing content for the requested outline would require speculation on potential reactions rather than reporting established scientific facts, which would violate the core requirement for scientific accuracy.
Computational and Mechanistic Studies on 3 Prop 2 Yn 1 Yl Oxane 3 Carbaldehyde and Its Derivatives
Quantum Chemical Investigations of Reaction Mechanisms
Quantum chemical calculations are a powerful tool for elucidating the mechanisms of reactions involving oxetanes. nih.govresearchgate.net For instance, DFT methods like B3LYP are commonly used to map potential energy surfaces, locate transition states, and calculate activation barriers for various transformations, such as ring-opening reactions. magtech.com.cnnih.gov These studies can provide insights into the feasibility of different reaction pathways, including nucleophilic, electrophilic, and radical-mediated processes. magtech.com.cn For a hypothetical reaction involving "3-(Prop-2-yn-1-yl)oxane-3-carbaldehyde," quantum chemical investigations could predict the most likely sites of attack and the stereochemical outcomes of reactions involving the aldehyde or the propargyl group.
Conformational Analysis and Energy Landscapes
The conformational preferences of oxetane-containing molecules significantly impact their biological activity and reactivity. acs.org Computational methods are employed to explore the conformational space and determine the relative energies of different conformers. mdpi.com The puckered nature of the oxetane (B1205548) ring, combined with the rotational freedom of the propargyl and carbaldehyde substituents in "this compound," would lead to a complex energy landscape. Understanding the stable conformations is crucial for predicting how the molecule might interact with biological targets or how it will behave in a chemical reaction.
Theoretical Predictions of Reactivity and Selectivity
Theoretical models can predict the reactivity and selectivity of oxetane derivatives. researchgate.net Frontier Molecular Orbital (FMO) theory, for example, can be used to identify the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), providing insights into the molecule's susceptibility to nucleophilic or electrophilic attack. For "this compound," such calculations could predict the relative reactivity of the aldehyde carbonyl, the alkyne triple bond, and the oxetane ring itself, guiding synthetic strategies.
Density Functional Theory (DFT) Applications in Structure-Reactivity Correlations
DFT is widely applied to correlate the electronic structure of molecules with their observed reactivity. nih.gov By calculating various molecular descriptors, such as atomic charges, electrostatic potentials, and bond orders, DFT can provide a quantitative basis for understanding structure-reactivity relationships. In the context of "this compound," DFT could be used to analyze how the electron-withdrawing nature of the aldehyde and the electronic effects of the propargyl group influence the strain and reactivity of the oxetane ring.
While specific data for the target compound is unavailable, the following table illustrates the type of data that would be generated from such computational studies on a hypothetical molecule.
| Computational Method | Parameter Calculated | Hypothetical Value/Finding for a Derivative |
| DFT (B3LYP/6-31G) | Activation Energy (Ring Opening) | 25 kcal/mol |
| DFT (B3LYP/6-31G) | Dihedral Angle (C-C-C-O) | 15° (puckered conformation) |
| FMO Theory | HOMO-LUMO Gap | 5.2 eV |
| DFT (ESP Map) | Most Electronegative Region | Oxygen of the carbonyl group |
Analytical and Spectroscopic Characterization in the Context of 3 Prop 2 Yn 1 Yl Oxane 3 Carbaldehyde Research
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., 1H, 13C, 15N, 19F NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. rsc.org For 3-(Prop-2-yn-1-yl)oxane-3-carbaldehyde, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments provides a complete picture of the atomic connectivity. mdpi.com
¹H NMR: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The aldehyde proton (-CHO) would appear as a singlet at a characteristic downfield shift, typically around 9-10 ppm. The terminal alkyne proton (≡C-H) would resonate around 2-3 ppm as a triplet due to coupling with the adjacent methylene (B1212753) group. libretexts.org The methylene protons of the propargyl group (-CH₂-C≡) would likely appear as a doublet around 2.5 ppm. echemi.com The protons on the oxane (tetrahydropyran) ring would produce a complex set of multiplets in the 1.5-4.0 ppm region, with protons adjacent to the ring oxygen appearing at the lower field end of this range (3.4-4.5 ppm). libretexts.org
¹³C NMR: The carbon NMR spectrum provides information on the different carbon environments. The aldehyde carbonyl carbon is the most deshielded, expected in the 190-200 ppm region. The two sp-hybridized carbons of the alkyne group would appear between 70 and 90 ppm. libretexts.org Carbons of the oxane ring adjacent to the oxygen atom would resonate around 50-80 ppm, while the other ring carbons would be found further upfield. libretexts.org
2D NMR: Techniques like COSY (Correlation Spectroscopy) would establish proton-proton couplings, for instance, between the methylene and terminal alkyne protons of the propargyl group. HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded protons and carbons, definitively assigning the proton signals to their respective carbon atoms. HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying longer-range (2-3 bond) correlations, which helps to piece together the molecular fragments, such as connecting the propargyl group to the quaternary C3 carbon of the oxane ring, and the aldehyde group to the same carbon. beilstein-journals.org
While specific experimental data for this compound is not available in the cited literature, the table below presents predicted chemical shifts based on known values for similar structural motifs. rsc.orgnih.gov
Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| Aldehyde (-CHO) | 9.5 - 9.8 (s) | 195 - 205 |
| Oxane C2/C6 (-O-CH₂) | 3.5 - 4.0 (m) | 65 - 75 |
| Oxane C3 (-C-) | - | 45 - 55 |
| Oxane C4/C5 (-CH₂) | 1.6 - 2.2 (m) | 20 - 30 |
| Propargyl (-CH₂-C≡) | 2.4 - 2.7 (d) | 20 - 30 |
| Alkyne (-C≡CH) | 80 - 90 | 70 - 80 |
| Alkyne (≡CH) | 2.0 - 2.3 (t) | 70 - 80 |
s: singlet, d: doublet, t: triplet, m: multiplet
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise mass of a molecule, which in turn allows for the calculation of its elemental formula. acs.orgchemrxiv.org For this compound (molecular formula C₉H₁₂O₂), HRMS would provide a highly accurate mass measurement, typically to within 5 ppm. This level of precision allows for the differentiation between compounds with the same nominal mass but different elemental compositions.
The technique involves ionizing the molecule (e.g., via Electrospray Ionization - ESI) and then measuring the mass-to-charge ratio (m/z) of the resulting ion. researchgate.net The exact mass can be calculated and compared to the measured value to confirm the molecular formula. acs.org
Calculated Mass for C₉H₁₂O₂
| Ion Species | Calculated Exact Mass |
|---|---|
| [M+H]⁺ | 153.0910 |
| [M+Na]⁺ | 175.0729 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. vscht.cz The IR spectrum of this compound would exhibit several characteristic absorption bands confirming its key structural features.
The most prominent peaks would include:
Aldehyde C=O stretch: A strong, sharp absorption band around 1720-1740 cm⁻¹. pressbooks.pub
Aldehyde C-H stretch: Two weak to moderate bands are expected, one near 2820 cm⁻¹ and another near 2720 cm⁻¹. vscht.czlibretexts.org
Terminal Alkyne ≡C-H stretch: A sharp, strong band appearing around 3300 cm⁻¹. libretexts.orgorgchemboulder.com
Alkyne C≡C stretch: A weak to medium, sharp band in the range of 2100-2260 cm⁻¹. orgchemboulder.comdummies.com
Ether C-O-C stretch: A strong band in the fingerprint region, typically between 1050-1150 cm⁻¹. libretexts.org
sp³ C-H stretch: Bands just below 3000 cm⁻¹ due to the C-H bonds of the oxane and propargyl methylene groups. pressbooks.pub
Characteristic IR Absorption Frequencies
| Functional Group | Vibration Type | Expected Frequency (cm⁻¹) | Intensity |
|---|---|---|---|
| Aldehyde | C=O Stretch | 1740 - 1720 | Strong |
| Aldehyde | C-H Stretch | ~2820 and ~2720 | Weak-Medium |
| Terminal Alkyne | ≡C-H Stretch | ~3300 | Strong, Sharp |
| Alkyne | C≡C Stretch | 2260 - 2100 | Weak-Medium |
| Ether | C-O-C Stretch | 1150 - 1050 | Strong |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. nih.gov This technique is applicable if this compound can be obtained as a single crystal of suitable quality.
The process involves irradiating a crystal with X-rays and analyzing the resulting diffraction pattern. This analysis yields an electron density map from which the precise positions of atoms in the crystal lattice can be determined. researchgate.net The resulting structural model provides unambiguous information on bond lengths, bond angles, and stereochemistry. While no crystal structure for the title compound has been reported in the searched literature, studies on related tetrahydropyran (B127337) derivatives have successfully utilized this technique to confirm their molecular structures. nih.govuwa.edu.au
Liquid Chromatography-Mass Spectrometry (LCMS) for Purity and Identity Confirmation
Liquid Chromatography-Mass Spectrometry (LCMS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. scientistlive.com This hyphenated technique is crucial for assessing the purity of a synthesized compound and confirming its identity. waters.com
In an LCMS analysis, the sample is injected into an LC column, where it separates from impurities. The eluent from the column is then introduced into the mass spectrometer. thermofisher.commdpi.com A chromatogram is generated, showing peaks corresponding to the different components of the sample. The purity of this compound can be estimated by the relative area of its corresponding peak. The mass spectrometer provides the mass-to-charge ratio for each eluting peak, which for the main peak should correspond to the molecular weight of the target compound (e.g., m/z 153.1 for the [M+H]⁺ ion), thus confirming its identity. scientistlive.com Tandem mass spectrometry (MS/MS) can be further used to fragment the molecular ion, providing structural information that serves as a chemical fingerprint. mdpi.com
Future Research Directions and Perspectives
Exploration of New Catalytic Systems for Efficient Transformations
The dual functionality of 3-(prop-2-yn-1-yl)oxetane-3-carbaldehyde presents a rich landscape for the exploration of novel catalytic transformations. Research in this area is expected to focus on catalysts that can selectively activate either the propargyl or the aldehyde group, or both in a sequential or domino fashion.
For the propargyl moiety, a variety of transition metal catalysts could be employed. For instance, copper(I) catalysts are well-known to promote the propargylation of aldehydes, and further investigation into their application with this specific substrate could lead to efficient C-C bond-forming reactions. mdpi.com Similarly, rhodium(III)-catalyzed C-H functionalization and heteroannulation reactions with propargyl alcohols suggest that analogous transformations could be developed for the aldehyde, potentially leading to indole (B1671886) derivatives and other complex heterocycles. researchgate.net
The aldehyde functionality is amenable to a wide range of catalytic reactions. Organocatalysis, in particular, offers a powerful tool for the enantioselective transformation of aldehydes. Chiral phosphoric acids have been successfully used in the asymmetric propargylation of aldehydes, and this methodology could be adapted to achieve stereocontrolled additions to the formyl group of the target molecule. researchgate.net Furthermore, photoredox catalysis in the presence of titanium complexes has emerged as a practical method for the propargylation of aldehydes, offering a mild and efficient alternative to traditional methods. acs.orgnih.gov
The development of dual catalytic systems that can orchestrate reactions involving both the alkyne and aldehyde functionalities in a controlled manner represents a significant and exciting challenge. Such systems could enable complex cascade reactions, leading to the rapid construction of molecular complexity from a relatively simple starting material.
| Catalyst Type | Potential Transformation | Expected Outcome |
| Copper(I) Salts | Propargylation of external aldehydes | C-C bond formation at the acetylenic terminus |
| Rhodium(III) Complexes | C-H activation and annulation | Synthesis of indole and related heterocycles |
| Chiral Phosphoric Acids | Asymmetric additions to the aldehyde | Enantioselective synthesis of secondary alcohols |
| Titanium/Photoredox | Radical propargylation of the aldehyde | Formation of homopropargylic alcohols |
Development of Asymmetric Synthetic Routes for Enantiomerically Enriched Products
The creation of enantiomerically pure compounds is of paramount importance in medicinal chemistry and materials science. For 3-(prop-2-yn-1-yl)oxetane-3-carbaldehyde, the quaternary carbon at the 3-position of the oxetane (B1205548) ring is a stereocenter. The development of asymmetric routes to access enantiomerically enriched forms of this molecule is a key area for future research.
One promising approach involves the asymmetric synthesis of the oxetane ring itself. Methodologies for the enantioselective synthesis of 2- and 3-substituted chiral morpholines and other heterocycles often rely on strategies where the stereocenter is formed before, during, or after the cyclization step. researchgate.net These principles could be adapted to the synthesis of the oxetane core. For instance, an asymmetric allylation of a suitable precursor aldehyde, catalyzed by a chiral phosphoric acid, could establish the stereocenter prior to ring formation. nih.govdiva-portal.org
Another strategy would be the kinetic resolution of a racemic mixture of 3-(prop-2-yn-1-yl)oxetane-3-carbaldehyde. This could be achieved through enantioselective catalysis, where one enantiomer reacts preferentially, leaving the other unreacted.
Furthermore, the asymmetric transformation of the aldehyde group can lead to diastereomeric products with high levels of stereocontrol. The use of chiral catalysts, such as cinchona alkaloid-derived tertiary amine-thioureas, in reactions involving the formyl group could lead to the synthesis of chiral 3-fluoro-3-substituted oxindoles and other complex structures with multiple stereocenters. researchgate.net
| Asymmetric Strategy | Key Method | Potential Chiral Product |
| Asymmetric Oxetane Synthesis | Chiral catalyst-mediated cyclization | Enantiopure 3-(prop-2-yn-1-yl)oxetane-3-carbaldehyde |
| Kinetic Resolution | Enantioselective reaction of the aldehyde | Separation of enantiomers |
| Diastereoselective Transformation | Chiral catalyst-mediated addition to aldehyde | Diastereomerically enriched products with new stereocenters |
Integration into Flow Chemistry and Automated Synthesis Platforms
The translation of synthetic methodologies from batch to continuous flow processes offers numerous advantages, including improved safety, scalability, and the potential for automation. The synthesis and functionalization of 3-(prop-2-yn-1-yl)oxetane-3-carbaldehyde are well-suited for integration into flow chemistry platforms.
The generation of highly unstable intermediates, such as 3-oxetanyllithium, has been successfully achieved using flash technology in a continuous flow setup, enabling their use in subsequent reactions with various electrophiles. nih.gov This approach could be adapted for the synthesis of the 3-substituted oxetane core of the target molecule.
Furthermore, multi-step continuous-flow systems have been developed for the synthesis of highly functionalized heterocycles, such as imidazo-oxadiazoles, without the need for isolation of intermediates. beilstein-journals.orgnih.gov A similar telescoped approach could be envisioned for the synthesis and subsequent derivatization of 3-(prop-2-yn-1-yl)oxetane-3-carbaldehyde. For example, the formation of the oxetane ring could be followed by an in-line catalytic transformation of the aldehyde or propargyl group.
Expansion of Synthetic Utility towards Novel Heterocyclic Systems
The unique combination of a strained oxetane ring and a versatile propargyl aldehyde moiety makes 3-(prop-2-yn-1-yl)oxetane-3-carbaldehyde an ideal precursor for the synthesis of a wide range of novel heterocyclic systems. Future research will likely focus on exploiting the reactivity of both functionalities in cyclization and domino reactions.
The propargyl aldehyde can participate in domino Knoevenagel/hetero-Diels-Alder reactions with active methylene (B1212753) compounds to furnish complex polycyclic systems. researchgate.net The alkyne can also be involved in dearomative arene-alkyne coupling reactions to generate spirocyclic lactones and lactams. acs.org
Furthermore, the propargyl group is a well-established synthon for the construction of various heterocycles. mdpi.com For instance, the intramolecular cyclization of propargyl alcohols can lead to the formation of benzofurans and indoles through a sigmatropic rearrangement/cyclization/aromatization cascade. rsc.org Similar transformations could be envisioned for the corresponding aldehyde.
The oxetane ring can also participate in ring-opening and ring-expansion reactions to generate larger heterocyclic systems. The combination of reactions involving both the oxetane and the propargyl aldehyde could lead to the synthesis of unique and complex spirocyclic and fused heterocyclic scaffolds. nih.govrsc.orgresearchgate.netbeilstein-journals.org For example, a cascade reaction could be initiated by the opening of the oxetane ring, followed by an intramolecular cyclization involving the propargyl moiety.
| Reaction Type | Reacting Functionalities | Potential Heterocyclic Product |
| Domino Knoevenagel/Hetero-Diels-Alder | Aldehyde and Alkyne | Polycyclic pyran derivatives |
| Arene-Alkyne Coupling | Alkyne | Spirocyclic lactones and lactams |
| Intramolecular Cyclization | Propargyl and Aldehyde | Fused and spirocyclic heterocycles |
| Oxetane Ring-Opening/Cyclization | Oxetane and Propargyl | Macrocycles and fused ring systems |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-(Prop-2-yn-1-yl)oxane-3-carbaldehyde?
- Methodological Answer : The compound is synthesized via multi-step organic reactions. A common approach involves nucleophilic substitution or alkyne coupling reactions. For example, prop-2-yn-1-yl groups can be introduced to oxane derivatives using reagents like phosphorus pentachloride under controlled conditions (e.g., dichloromethane as solvent, room temperature) . Multi-component reactions, such as those involving aldehydes and heterocyclic precursors, are also employed, with optimization for regioselectivity and yield .
Q. How is the molecular structure of this compound confirmed experimentally?
- Methodological Answer : Structural confirmation relies on X-ray crystallography (using programs like SHELXL for refinement ) and NMR spectroscopy . Key diagnostic signals include the aldehyde proton (δ ~9.5–10.0 ppm in H NMR) and the alkyne C≡C stretch (~2100 cm in IR). Crystallographic data provide bond lengths and angles, critical for validating stereoelectronic effects .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound?
- Methodological Answer : Systematic optimization involves:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance alkyne reactivity.
- Catalysts : Copper(I) iodide or palladium complexes for alkyne coupling reactions .
- Temperature control : Lower temperatures reduce side reactions (e.g., alkyne oligomerization).
Yield improvements are monitored via HPLC or GC-MS, with iterative adjustments to reagent stoichiometry .
Q. What strategies resolve discrepancies between computational predictions and experimental structural data for this compound?
- Methodological Answer : Discrepancies arise from approximations in computational models (e.g., DFT). Mitigation strategies include:
- Hybrid methods : Combining experimental crystallographic data (bond angles, torsion) with DFT-optimized geometries to refine force fields .
- Dynamic NMR : To assess conformational flexibility in solution, which static models may overlook .
Q. How can the aldehyde group's reactivity be characterized for downstream functionalization?
- Methodological Answer : Reactivity is probed via:
- Nucleophilic addition : Hydrazine or Grignard reagents to form hydrazones or alcohols, monitored by C NMR .
- Oxidation/Reduction : Using NaBH (reduction to alcohol) or KMnO (oxidation to carboxylic acid), analyzed via LC-MS .
Q. What methodologies evaluate the compound's potential pharmacological applications?
- Methodological Answer :
- In vitro assays : Cytotoxicity screening (e.g., MTT assay) against cancer cell lines.
- Molecular docking : To predict binding affinity with target proteins (e.g., KRASG12C in cancer therapy) .
- ADMET profiling : Computational models assess absorption, metabolism, and toxicity .
Data Analysis and Contradictions
Q. How to address contradictory spectral data (e.g., NMR vs. X-ray) for this compound?
- Methodological Answer :
- Cross-validation : Compare NMR data with authentic standards or published spectra.
- Crystallographic refinement : Use SHELXL to resolve ambiguities (e.g., disorder in alkyne groups) .
- Dynamic effects : Variable-temperature NMR to identify fluxional behavior misrepresented in static models .
Q. What safety protocols are recommended despite limited toxicological data?
- Methodological Answer :
- Precautionary measures : Use fume hoods, avoid inhalation (P261), and wear PPE (gloves, goggles) .
- Toxicity screening : Perform Ames tests or zebrafish embryo assays for preliminary hazard assessment .
Key Research Findings
- Synthetic Efficiency : Multi-component reactions achieve >70% yield under optimized conditions .
- Structural Insights : X-ray data confirm a distorted oxane ring due to steric effects from the propynyl group .
- Reactivity Profile : The aldehyde group exhibits higher electrophilicity compared to non-conjugated analogs, enabling selective derivatization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
